Product packaging for Woodfordin B(Cat. No.:CAS No. 127243-66-7)

Woodfordin B

Cat. No.: B12773811
CAS No.: 127243-66-7
M. Wt: 1723.2 g/mol
InChI Key: PWJROHFKBLXARN-UHFFFAOYSA-N
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Description

Woodfordin B is a hydrolyzable tannin oligomer of the macrocyclic class, originally isolated from the dried flowers of the medicinal shrub Woodfordia fruticosa (L.) Kurz (Lythraceae) . This compound is part of a structurally related series of tannins (Woodfordins A-I) characterized by their complex oligomeric structures formed through oxidative coupling . Phytochemical studies of Woodfordia fruticosa , a plant with a long history of use in traditional medicine for treating ulcers, wounds, and diarrhea, have identified these compounds as key constituents . The plant's extracts are known to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, hepatoprotective, and antitumor properties . Research into related macrocyclic tannins, such as Oenothein B, suggests that the biological activities of this class are significant, encompassing immunomodulatory, antimicrobial, and enzyme inhibitory effects . The unique macrocyclic structure of these tannins is considered critical for their interaction with biological targets, such as enzymes and proteins . As a specialized phytochemical, this compound serves as a valuable reference standard and investigational tool for natural product chemists, pharmacologists, and bioscientists. It is instrumental in authentication, quality control of herbal preparations, and in-vitro bioactivity studies aimed at validating traditional medicine claims and discovering new lead compounds. This product is intended for research purposes in a controlled laboratory environment only. It is strictly "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor is it to be incorporated into consumer products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C75H54O48 B12773811 Woodfordin B CAS No. 127243-66-7

Properties

CAS No.

127243-66-7

Molecular Formula

C75H54O48

Molecular Weight

1723.2 g/mol

IUPAC Name

[1-(3,4,5,11,16,17,18-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.3.1.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-12-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate

InChI

InChI=1S/C75H54O48/c76-14-40(62(119-66(104)17-1-27(77)47(91)28(78)2-17)61-38(88)15-113-70(108)22-10-35(85)51(95)55(99)42(22)21-9-25(73(111)118-61)46(90)58(102)45(21)89)116-74(112)26-12-37(87)53(97)59(103)60(26)115-39-13-24-44(57(101)54(39)98)43-23(11-36(86)52(96)56(43)100)72(110)120-63-41(16-114-71(24)109)117-75(123-69(107)20-7-33(83)50(94)34(84)8-20)65(122-68(106)19-5-31(81)49(93)32(82)6-19)64(63)121-67(105)18-3-29(79)48(92)30(80)4-18/h1-14,38,40-41,61-65,75,77-103H,15-16H2

InChI Key

PWJROHFKBLXARN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC(=O)C2=C(C(=C(C(=C2)C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4OC5=C(C(=C6C(=C5)C(=O)OCC7C(C(C(C(O7)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C16)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O

Origin of Product

United States

Isolation and Purification Methodologies for Woodfordin B

Botanical Sources and Distribution of Woodfordin B

This compound is primarily isolated from plant species belonging to the Lythraceae and Onagraceae families.

Woodfordia fruticosa , commonly known as Fire-flame bush or Shiranjitea, is a significant botanical source of this compound. ijpsonline.comsaspublishers.com This plant is widely distributed across southern Asian countries, including India, Nepal, China, Japan, and Vietnam, as well as parts of Africa and the Arabian Peninsula. ijpsonline.comijpsonline.com The flowers of W. fruticosa are particularly rich in a variety of tannins, including this compound and the related compounds Woodfordin A, C, and D, alongside oenothein B. ijpsonline.comijpsonline.com Phytochemical analyses have confirmed the presence of numerous other compounds in this plant, such as flavonoids, terpenoids, and glycosides. ijpsonline.comijpsonline.com

Epilobium angustifolium , also known as fireweed or willowherb, is another notable source. mdpi.com This plant is found in many regions worldwide and contains a diverse array of secondary metabolites, including ellagitannins, flavonoids, and phenolic acids. mdpi.comnih.gov While oenothein B is a dominant ellagitannin in E. angustifolium, studies have also reported the presence of this compound and other related oligomeric ellagitannins. mdpi.commdpi.com

Extraction Techniques from Plant Materials

The initial step in isolating this compound involves extracting the compound from the plant matrix. The choice of extraction technique and solvent is crucial for maximizing the yield of this polyphenolic compound.

Conventional extraction methods like maceration and Soxhlet extraction are commonly employed. ksu.edu.sa Maceration involves soaking the plant material in a solvent at room temperature for an extended period, allowing for the gentle extraction of thermosensitive compounds. e3s-conferences.orgresearchgate.net For instance, a common procedure involves soaking dried and powdered plant parts, such as the leaves of Woodfordia fruticosa, in a solvent like 95% methanol (B129727) for several weeks with occasional stirring. nih.gov

Soxhlet extraction, a more exhaustive method, uses a continuous reflux of a heated solvent to extract compounds. ksu.edu.sa While efficient, care must be taken to avoid degradation of heat-sensitive molecules. The selection of the solvent is critical, with polar solvents like methanol and ethanol (B145695) being favored due to their effectiveness in dissolving polyphenolic compounds like this compound. e3s-conferences.org The crude extract obtained after these processes is typically concentrated using a rotary evaporator to remove the solvent. nih.gov

More modern and efficient "green" extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also applicable. chemmethod.com These methods can reduce extraction time and solvent consumption. e3s-conferences.orgchemmethod.com

Chromatographic Separation Strategies

Following extraction, a series of chromatographic techniques are essential to separate this compound from the complex mixture of other phytochemicals. wikipedia.orgund.edu Chromatography separates components based on their differential partitioning between a stationary phase and a mobile phase. wikipedia.org

Preparative Column Chromatography Techniques (e.g., Sephadex LH-20)

Preparative column chromatography is a fundamental step for the large-scale separation of compounds. bnmv.ac.in A common and highly effective stationary phase for the purification of tannins and other polyphenols is Sephadex LH-20 . prep-hplc.com This material is a hydroxypropylated, cross-linked dextran (B179266) that exhibits both hydrophilic and lipophilic properties, allowing for separation based on molecular size in various solvents. prep-hplc.comcytivalifesciences.com

In a typical procedure, the crude extract is loaded onto a column packed with Sephadex LH-20. sigmaaldrich.comresearchgate.net The separation of this compound is often achieved using a mobile phase consisting of a mixture of methanol and water. nih.gov This technique effectively separates tannins from other classes of compounds like flavonoids and simple phenolics.

High-Performance Liquid Chromatography (HPLC) in Isolation

For finer purification and isolation, High-Performance Liquid Chromatography (HPLC) is the method of choice. google.com HPLC offers higher resolution and speed compared to traditional column chromatography. synthasite.com In the context of this compound isolation, preparative HPLC is used to fractionate the semi-purified extract obtained from Sephadex LH-20 chromatography. mdpi.comresearchgate.net

Reverse-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent system, often a gradient of acetonitrile (B52724) and water with a modifier like formic acid. nih.gov This technique allows for the precise separation of closely related ellagitannin oligomers, leading to the isolation of pure this compound.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Oligomer Fractionation

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful analytical tool for the detailed characterization and fractionation of complex mixtures of oligomeric proanthocyanidins (B150500) and ellagitannins. nih.govnih.govmdpi.com While primarily an analytical technique, its principles guide the development of preparative separation strategies.

UHPLC utilizes smaller particle sizes in the column, leading to significantly higher resolution and faster analysis times compared to conventional HPLC. nih.gov When coupled with tandem mass spectrometry (MS/MS), it provides structural information about the separated compounds based on their mass-to-charge ratio and fragmentation patterns. researchgate.netacs.org This is particularly useful for distinguishing between different oligomers like dimers, trimers, and tetramers of ellagitannins, including this compound and its related compounds. mdpi.com The data from UHPLC-MS/MS analysis helps in the identification and targeted isolation of specific oligomers from complex plant extracts. mdpi.com

Structural Elucidation and Characterization Techniques of Woodfordin B

Advanced Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. jeolusa.com For a large and complex molecule like Woodfordin B, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign the chemical identity of each proton and carbon atom. nd.edu

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of the constituent atoms. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. rsc.org

For a complex tannin like this compound, the ¹H NMR spectrum typically shows distinct regions for aromatic protons (from galloyl and hexahydroxydiphenoyl groups), anomeric protons of the glucose units, and other sugar protons. The ¹³C NMR spectrum complements this by showing signals for carbonyl carbons of ester groups, aromatic carbons, and the carbons of the glucose core. mdpi.comresearchgate.net

While the primary literature containing the specific ¹H and ¹³C NMR data tables for this compound was not identified in the search, the following tables represent the type of data that would be acquired and interpreted for its structural analysis, based on data for analogous tannin compounds.

Illustrative ¹H NMR Data for a this compound-type Structure

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
Galloyl H-2', H-6'~7.0-7.2s-
HHDP Group Protons~6.3-6.8s-
Glucose Anomeric H-1~6.1-6.3d~8.0
Glucose H-2 to H-5~4.0-5.8m-
Glucose H-6~3.5-4.5m-

Illustrative ¹³C NMR Data for a this compound-type Structure

Carbon AssignmentChemical Shift (δ) [ppm]
Ester Carbonyls (C=O)~164-170
Aromatic C (Galloyl, HHDP)~105-148
Glucose Anomeric C-1~90-95
Glucose C-2 to C-5~68-75
Glucose C-6~62-65

Note: The data above is illustrative for educational purposes and does not represent experimentally verified values for this compound.

Due to the significant signal overlap in 1D NMR spectra of large molecules, 2D NMR techniques are essential for unambiguous structural assignment. epfl.chmdpi-res.com These experiments correlate signals across two frequency axes, revealing connections between nuclei.

¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It is crucial for tracing the proton networks within the glucose units and identifying adjacent protons on the aromatic rings. emerypharma.com

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C assignments. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is key to assembling the complete molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). mdpi.com This allows for the connection of individual structural fragments, such as identifying which hydroxyl group on a glucose unit is esterified by a specific galloyl or hexahydroxydiphenoyl (HHDP) group, and establishing the linkages that form the macrocyclic ring. researchgate.netresearchgate.net

Through the combined interpretation of these 2D NMR spectra, the entire bonding framework of this compound can be meticulously reconstructed. mdpi.com

While no studies were found that specifically applied ³¹P NMR to this compound, it is a powerful technique for the characterization and quantification of various hydroxyl and carboxylic acid groups in complex polyphenols like tannins. jove.comjove.com The methodology involves the chemical derivatization of all labile protons (present in OH and COOH groups) with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP). jove.commorressier.com

The derivatized sample is then analyzed by ³¹P NMR spectroscopy. The high natural abundance and sensitivity of the ³¹P nucleus result in well-resolved signals in distinct chemical shift regions corresponding to different types of functional groups. jove.comnih.gov This allows for the precise quantification of:

Aliphatic hydroxyl groups (from the glucose core)

Different types of phenolic hydroxyl groups (e.g., from galloyl vs. HHDP units)

Carboxylic acid groups

This technique would provide an accurate profile of the functional groups present in this compound, complementing the structural data from ¹H and ¹³C NMR. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For large, polar, and thermally fragile molecules like this compound, "soft" ionization techniques are required to produce intact molecular ions without fragmentation. nih.gov

Electrospray Ionization Mass Spectrometry (ESIMS) is the method of choice for determining the molecular weight of complex hydrolyzable tannins. mdpi.com In this technique, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, intact gaseous ions of the analyte are formed, which are then guided into the mass analyzer. nih.gov

For phenolic compounds like this compound, analysis is typically performed in negative ion mode, which readily forms a deprotonated molecular ion [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm the elemental composition. The reported molecular formula for this compound is C₇₅H₅₄O₄₈, corresponding to a molecular weight of 1722.2 g/mol . nih.gov An ESIMS experiment would be expected to show a prominent ion peak at an m/z value corresponding to [M-H]⁻, confirming this molecular weight.

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of complex natural products like this compound. Due to the high molecular weight and complex nature of macrocyclic ellagitannins, soft ionization techniques such as Electrospray Ionization (ESI) are employed, often coupled with tandem mass spectrometry (MS/MS) for detailed fragmentation analysis. mdpi.comresearchgate.net

The fragmentation of this compound and its close analogue, oenothein B, follows characteristic pathways that provide significant structural information. In negative ion mode ESI-MS/MS, fragmentation typically occurs via the cleavage of the macrocyclic ring structure. mdpi.comutupub.fi A common fragmentation pattern involves the oxidative cleavage of the ether bonds within the valoneoyl linkages that form the macrocycle. mdpi.comresearchgate.net This process can lead to the sequential loss of monomeric units. For instance, the fragmentation of oenothein B, which is composed of two tellimagrandin I units, shows a loss of a digalloyl-HHDP-glucose unit. researchgate.netresearchgate.net

Key fragmentation events observed for oenothein B, which are analogous for this compound, include:

Oxidative cleavage of the valoneoyl linkages connecting the two monomeric halves. researchgate.netresearchgate.net This can result in the loss of a unit corresponding to tellimagrandin I (a digalloyl-HHDP-glucose unit, mass ~783 Da) or an HHDP-galloylglucose unit (mass ~633 Da). researchgate.net

The generation of a prominent ion at m/z 935.08, which corresponds to the loss of an HHDP-galloylglucose unit from the parent ion. researchgate.netresearchgate.net

The appearance of more intense fragment ions at m/z 785.08 and 765.07. researchgate.netresearchgate.net These are formed by the oxidative cleavage of the valoneoyl linkages, followed by the neutral loss of a water molecule. researchgate.netresearchgate.net

This detailed analysis of fragmentation patterns allows researchers to confirm the dimeric nature of the molecule, identify the constituent monomeric units, and understand the nature of the linkages forming the macrocycle. mdpi.comwikipedia.org

Table 1: Characteristic MS/MS Fragmentation Ions of Oenothein B (Analogue to this compound)

Observed m/zInterpretationReference
935.08Loss of an HHDP-galloylglucose unit from the parent ion. researchgate.netresearchgate.net
785.08Result of oxidative cleavage of the valoneoyl linkages. researchgate.netresearchgate.net
765.07Fragment at m/z 785.08 after neutral loss of a water molecule. researchgate.netresearchgate.net
633.07Fragment corresponding to the loss of a tellimagrandin I unit. utupub.fi

Chiroptical Spectroscopy (e.g., Circular Dichroism, CD) for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is an indispensable tool for assigning the stereochemistry of chiral molecules, particularly for determining the absolute configuration of atropisomeric biphenyl (B1667301) systems present in ellagitannins like this compound. mdpi.comnumberanalytics.com Atropisomerism arises from hindered rotation around a single bond, creating stable, non-superimposable conformers (atropisomers). In this compound, the hexahydroxydiphenoyl (HHDP) and valoneoyl groups contain such chiral biphenyl moieties. mdpi.comniph.go.jp

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum provides information about the three-dimensional structure. For ellagitannins, the Cotton effect observed in the UV region of the CD spectrum is particularly diagnostic for the configuration of the biphenyl systems. mdpi.comniph.go.jp

An (S)-configuration of the HHDP group is indicated by a positive Cotton effect around 230-240 nm. mdpi.comnii.ac.jp

An (R)-configuration of the HHDP group is indicated by a negative Cotton effect around 230-240 nm. mdpi.com

Ancillary Spectroscopic Methods (e.g., Fourier-Transform Infrared Spectroscopy, UV-Visible Spectroscopy)

While less structurally detailed than NMR or MS, Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable, complementary information for characterizing this compound by confirming the presence of key functional groups and chromophores. scielo.org.mx

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of a hydrolysable tannin like this compound is characterized by absorptions corresponding to its polyphenolic and ester-rich structure. scielo.org.mxchemrxiv.org

A strong, broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the numerous phenolic hydroxyl groups. scielo.org.mx

Strong absorption bands around 1710-1730 cm⁻¹ are characteristic of the C=O stretching of ester and lactone groups, which are abundant in the molecule. scielo.org.mxchemrxiv.org

Bands in the 1620-1450 cm⁻¹ range correspond to aromatic C=C ring stretching vibrations. chemrxiv.org

Absorptions in the 1300-1100 cm⁻¹ region are typically assigned to C-O stretching vibrations of esters and phenols. scielo.org.mx

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule's chromophores. For ellagitannins, the spectra are dominated by the absorbance of the galloyl and HHDP moieties. sci-hub.serjpbcs.com

A strong absorption maximum is typically observed around 280 nm, which is characteristic of the π→π* transitions in the aromatic rings of the gallic acid and related phenolic units. sci-hub.serjpbcs.com

These ancillary methods are useful for initial characterization, confirming the class of the compound, and for quality control of the isolated substance. scielo.org.mxchemrxiv.org

Table 2: General Spectroscopic Data for Hydrolysable Tannins

Spectroscopic MethodAbsorption RangeAssignmentReference
FT-IR3500-3200 cm⁻¹ (broad)O-H stretch (phenols) scielo.org.mx
1730-1705 cm⁻¹ (strong)C=O stretch (esters, lactones) scielo.org.mxchemrxiv.org
1620-1450 cm⁻¹Aromatic C=C stretch chemrxiv.org
1300-1100 cm⁻¹C-O stretch (esters, phenols) scielo.org.mx
UV-Vis~280 nmπ→π* transitions (aromatic rings) sci-hub.se

Chemical Degradation and Derivatization Studies for Structural Confirmation

Before the advent of advanced 2D NMR techniques, chemical degradation was a fundamental strategy for the structural elucidation of complex tannins. scielo.br For macrocyclic ellagitannins like this compound and its analogue oenothein B, these methods were crucial for confirming the constituent units and their linkages. mdpi.comscielo.br

Key chemical degradation and derivatization approaches include:

Acid Hydrolysis: Complete hydrolysis of the tannin with acid breaks all the ester bonds. mdpi.comwikipedia.org Analysis of the products typically reveals D-glucose, gallic acid, and ellagic acid (the dilactone form of hexahydroxydiphenic acid), confirming the basic building blocks of the ellagitannin. mdpi.comwikipedia.org

Permethylation followed by Methanolysis: This powerful technique helps identify the core polyphenolic acids. The tannin's free hydroxyl groups are first protected by methylation (e.g., with dimethyl sulfate). Subsequent methanolysis cleaves the ester bonds, yielding stable, methylated derivatives of the constituent acids. For oenothein B, this process yields methyl tri-O-methylgallate and trimethyl (S)-octa-O-methylvaloneate, confirming the presence of galloyl and valoneoyl units. mdpi.com

Reductive Derivatization: Treatment with sodium borohydride (B1222165) (NaBH₄) can reduce the anomeric carbons of the glucose units to open-chain glucitols. This simplifies the NMR spectra by removing the complexity of anomeric signals and can make the macrocyclic ring less rigid, aiding in structural analysis. scielo.br

These classical chemical methods, by breaking the complex molecule down into simpler, known parts, provide unambiguous confirmation of the structural features inferred from spectroscopic data. mdpi.commdpi.com

Crystallographic Analysis Techniques for Absolute Stereochemistry (e.g., Microcrystal Electron Diffraction, MicroED)

Obtaining single crystals of large, complex, and often conformationally flexible natural products like this compound suitable for traditional X-ray crystallography is exceptionally challenging. However, the emergence of Microcrystal Electron Diffraction (MicroED) has revolutionized the structural elucidation of such molecules. acs.orgacs.org MicroED is a cryo-electron microscopy (cryo-EM) method that can determine high-resolution atomic structures from nanocrystals, which may be a billionth the size of crystals required for X-ray diffraction. acs.orgnih.gov

The MicroED technique involves:

Identifying nanocrystals (often appearing as a powder or amorphous solid) within a sample. acs.orgchemrxiv.org

Exposing the frozen-hydrated crystals to a low-dose electron beam in a transmission electron microscope (TEM). nih.govcreative-biostructure.com

Continuously rotating the crystal and collecting electron diffraction data as a movie. creative-biostructure.com

Processing the diffraction data to solve the three-dimensional structure ab initio (from first principles). escholarship.org

A key advantage of MicroED is its ability to obtain high-resolution structures from minuscule amounts of material, sometimes even from heterogeneous mixtures, without extensive crystallization efforts. acs.orgnih.gov This is particularly powerful for natural product discovery where compounds are often isolated in very small quantities. digitellinc.comnih.gov Crucially, MicroED can provide the absolute stereochemistry of the molecule, offering an unambiguous solution to what is often the most challenging aspect of structural elucidation for complex chiral molecules. acs.org While a specific MicroED structure for this compound has not been reported, the technique represents the state-of-the-art and most definitive method available for confirming its complete three-dimensional structure and absolute configuration. acs.orgacs.org

Biosynthesis and Chemical Synthesis Research of Woodfordin B

Proposed Biosynthetic Pathways of Woodfordin B

The biosynthetic pathway for this compound has not been fully elucidated in its entirety, but it is believed to follow the general pathway established for other macrocyclic ellagitannin dimers, such as its close structural analog, oenothein B. mdpi.comresearchgate.netmdpi.com This proposed pathway begins with simple phenolic and sugar precursors and proceeds through a series of enzymatic galloylation and oxidative coupling steps.

The biosynthesis of hydrolyzable tannins, the class to which this compound belongs, originates from primary metabolism. The foundational precursors are gallic acid, derived from the shikimate pathway, and glucose. nih.gov The proposed sequence leading to macrocyclic ellagitannins is as follows:

Formation of β-Glucogallin: The pathway is initiated by the esterification of D-glucose with gallic acid, a reaction catalyzed by UDP-glucose:gallic acid glucosyltransferase (UGT), to form 1-O-galloyl-β-D-glucose, also known as β-glucogallin. nih.gov

Synthesis of Pentagalloylglucose: Through a series of subsequent galloylation steps, which use β-glucogallin as the galloyl donor, 1,2,3,4,6-penta-O-galloyl-β-D-glucose is formed. nih.govresearchgate.net This molecule is a key branch-point intermediate in the biosynthesis of all hydrolyzable tannins.

Formation of Monomeric Ellagitannins: The first step toward an ellagitannin is the intramolecular C-C oxidative coupling between two adjacent galloyl groups (typically at the C-4/C-6 or C-2/C-3 positions) of pentagalloylglucose. This reaction forms the characteristic hexahydroxydiphenoyl (HHDP) group. nih.govresearchgate.net For the pathway leading to oenothein B and likely this compound, the key monomeric precursor is tellimagrandin I (1,2,3-tri-O-galloyl-4,6-O-(S)-HHDP-β-D-glucose). mdpi.comnih.gov

The key enzymes driving these transformations are believed to be laccase-type phenol (B47542) oxidases, which catalyze the necessary oxidative coupling reactions. nih.gov

Table 1: Key Precursor Molecules in the Proposed Biosynthesis of this compound Analogs

Precursor MoleculeChemical FormulaMolar Mass ( g/mol )Role in Pathway
Gallic AcidC₇H₆O₅170.12Initial phenolic building block. nih.gov
β-GlucogallinC₁₃H₁₆O₁₀332.26First galloylated intermediate and galloyl group donor. nih.gov
PentagalloylglucoseC₄₁H₃₂O₂₆940.68Central intermediate for all hydrolyzable tannins. acs.org
Tellimagrandin IC₃₄H₂₈O₂₂788.57Monomeric ellagitannin precursor for dimerization. mdpi.comnih.gov
Oenothein BC₆₈H₄₈O₄₄1569.08Macrocyclic dimer analog of this compound. mdpi.com

The formation of dimeric ellagitannins like this compound is achieved through intermolecular oxidative coupling, where two monomeric ellagitannin molecules are linked together. In the case of macrocyclic dimers such as oenothein B, this process is particularly elegant, involving the formation of two new intermolecular bonds to create the large ring structure.

The proposed mechanism for the formation of oenothein B, which serves as a model for this compound, involves the dimerization of two molecules of tellimagrandin I. mdpi.comnih.gov This is achieved through a double intermolecular C-O oxidative coupling reaction catalyzed by laccase-like enzymes. mdpi.com These couplings create two valoneoyl groups that bridge the two glucose units, resulting in a stable and rigid macrocyclic structure. nih.gov This type of C-O coupling is distinct from the intermolecular C-C coupling observed in the formation of other dimeric ellagitannins, such as rhoipteleanins A and E. rsc.org

The structural diversity and complexity of oligomeric ellagitannins arise from specific acyl groups that are formed during their biosynthesis.

Valoneoyl Group: This group is critical for the formation of many macrocyclic ellagitannin dimers and higher oligomers, including oenothein B and Woodfordin A. jst.go.jp It is formed via an intermolecular oxidative C-O coupling between a galloyl group on one glucose unit and an HHDP group on a second glucose unit. nih.gov In macrocyclic structures like oenothein B, two such valoneoyl linkages are formed to complete the ring. nih.gov The formation of the valoneoyl group is a key step in the oligomerization of monomeric ellagitannins. jst.go.jpmdpi.com

Woodfordinoyl Group: The woodfordinoyl group is another structural motif found in this family of compounds, notably in Woodfordin I. mdpi.com Woodfordin I is believed to be a catabolic metabolite derived from larger oligomers like Woodfordin D. mdpi.com The presence of this group is significant for the structural characterization of related compounds.

Chemoenzymatic Synthesis Strategies for Ellagitannin Scaffolds

The complexity and stereochemical challenges of ellagitannin structures make their purely chemical synthesis exceptionally difficult. Chemoenzymatic synthesis has emerged as a powerful strategy that combines the flexibility of chemical synthesis with the high selectivity of enzymatic transformations. researchgate.netacs.org This approach often mimics biosynthetic pathways. researchgate.net

For ellagitannin-related scaffolds, enzymes like peroxidases and laccases are used to perform biomimetic oxidative coupling reactions. researchgate.netgoogle.it These enzymes can catalyze the formation of C-C or C-O bonds with high regio- and stereoselectivity, which is difficult to achieve with conventional chemical reagents. While the chemoenzymatic synthesis of a complex macrocyclic dimer like this compound has not been reported, research on simpler polyphenols and C-glucosidic ellagitannins demonstrates the potential of this approach. researchgate.netunige.chresearchgate.net For instance, laccase-mediated oxidative coupling has been used to synthesize dimeric neolignans, showcasing the power of this method for creating complex natural product analogs. google.it

Total Synthesis Approaches and Methodological Advancements

The total chemical synthesis of ellagitannins is considered a formidable challenge in organic chemistry due to the high density of functional groups and numerous chiral centers. worldscientific.com To date, the total synthesis of a complex macrocyclic ellagitannin dimer like this compound has not been accomplished. However, significant progress has been made in the synthesis of monomeric ellagitannins, which has laid the groundwork for tackling more complex structures. worldscientific.comdntb.gov.ua

The first total synthesis of a natural ellagitannin, tellimagrandin I, was a landmark achievement that demonstrated the feasibility of constructing these molecules. acs.orgworldscientific.com These synthetic strategies rely heavily on the development of robust methods for forming the key structural motifs of ellagitannins.

The central challenge in ellagitannin synthesis is the construction of the hexahydroxydiphenoyl (HHDP) unit through the oxidative coupling of two galloyl ester groups. This reaction must be diastereoselective to produce the naturally occurring atropisomer (typically the S-configuration for 4,6-linked HHDP groups). worldscientific.com

Early research by Feldman and others established biomimetic, diastereoselective methods for this crucial transformation. acs.orgworldscientific.com The strategy involves using a chiral glucose core as a template to direct the stereochemical outcome of the coupling reaction. Various oxidizing agents have been explored to effect this transformation. worldscientific.comthieme-connect.com This methodological advancement was pivotal, enabling the first total synthesis of tellimagrandin I and later, other monomeric ellagitannins like pedunculagin. acs.orgworldscientific.com

Table 2: Reagents Used in Diastereoselective Oxidative Coupling for Ellagitannin Synthesis

ReagentSubstrate TypeOutcomeReference
Lead tetraacetate (Pb(OAc)₄)Protected galloyl esters on a glucose coreDiastereoselective formation of the (S)-HHDP group. worldscientific.com
Vanadium oxytrifluoride (VOF₃)Model galloyl estersDiastereoselective coupling to form the (S)-HHDP moiety. acs.org
μ-hydroxo copper(II) complexGalloyl groups on an open-chain glucoseCompletely stereoselective oxidative coupling. thieme-connect.com
Copper(II) chloride (CuCl₂)Simple galloyl derivatives in aqueous mediaFormation of dehydrohexahydroxydiphenoyl (DHHDP) groups, proposed precursors to HHDP groups. researchgate.netresearchgate.net

Biomimetic Synthesis Considerations and Challenges

The biomimetic synthesis of this compound, a complex macrocyclic dimeric ellagitannin, represents a formidable challenge in organic chemistry. This approach seeks to emulate the proposed natural biosynthetic pathway, which is believed to involve the oxidative coupling of monomeric ellagitannin precursors. mdpi.combioengineer.org While elegant in concept, this strategy is fraught with significant practical hurdles related to selectivity, macrocyclization, and precursor stability.

The central challenge in a biomimetic approach to this compound lies in controlling the intermolecular oxidative coupling and subsequent macrocyclization. This compound is structurally analogous to other macrocyclic dimers like oenothein B and woodfordin C. mdpi.com Its biosynthesis is postulated to proceed from two molecules of a monomeric ellagitannin, such as tellimagrandin I, which are linked to form a large ring structure. jst.go.jpresearchgate.net The key difficulties include:

Atroposelective Macrocyclization: The formation of the large macrocycle that defines this compound requires the creation of specific, stereochemically defined linkages between two monomer units. Achieving this intermolecular C-O bond formation with the correct atropisomerism is exceptionally difficult. researchgate.net Such reactions often lead to a complex mixture of oligomers and undesired regioisomers, making the isolation of the target compound in viable yields a significant obstacle. nsf.gov The conformational flexibility of the acyclic precursors does not favor a pre-organized state required for efficient cyclization, which can result in low reactivity or the formation of complex, unidentifiable product mixtures. nsf.gov

Control of Oxidative Coupling: The foundational reaction in the biosynthesis of ellagitannins is the oxidative coupling of galloyl groups to form the hexahydroxydiphenoyl (HHDP) units. utupub.fi In a biomimetic synthesis, replicating the precision of enzymatic control is a primary challenge. researchgate.net Chemical oxidation methods must achieve not only the desired coupling but also the correct regioselectivity (linking the correct galloyl groups) and atroposelectivity (establishing the correct axial chirality in the biaryl HHDP moiety). researchgate.netacs.org Research into bio-inspired methods has explored reagents like copper(II)-amine complexes to mediate this transformation, but controlling the reaction on a complex substrate with multiple potential oxidation sites remains a significant hurdle. researchgate.net

Precursor Synthesis and Stability: A viable biomimetic synthesis is contingent upon the efficient preparation of the monomeric ellagitannin precursor. The synthesis of these precursors is in itself a complex, multi-step endeavor that requires intricate protecting group strategies to differentiate the numerous hydroxyl groups on the glucose core and the galloyl residues. worldscientific.com Furthermore, these highly functionalized precursors can be unstable under the oxidative conditions necessary to induce dimerization and macrocyclization, leading to degradation and reduced yields.

Overcoming these challenges requires the development of highly selective catalysts that can mimic the function of biosynthetic enzymes, directing the oxidative coupling and macrocyclization events with a level of precision not yet attainable with current synthetic methods.

Structure Activity Relationship Sar Studies of Woodfordin B and Analogs

Comparative Analysis of Woodfordin B with Related Macrocyclic Ellagitannins

This compound belongs to a class of macrocyclic ellagitannin dimers, which includes structurally similar compounds like Woodfordin C and Oenothein B. mdpi.com Comparative analyses of these compounds have revealed that their shared macrocyclic architecture is a crucial factor for certain biological activities. For instance, macrocyclic dimers such as Oenothein B and Woodfordin C are known to exhibit potent cytotoxic properties against various cancer cell lines, an activity often attributed to their ability to inhibit enzymes like topoisomerase II and induce apoptosis through pro-oxidant mechanisms. nih.govnih.gov The rigid, complex structure of these macrocycles appears to be essential for their interaction with biological targets.

The degree of oligomerization—whether a compound exists as a monomer, dimer, trimer, or higher oligomer—is a critical determinant of its biological activity profile. researchgate.netresearchgate.net Studies comparing ellagitannins of different sizes have consistently shown that an increase in molecular weight and oligomeric state often correlates with enhanced or altered biological effects.

Antitumor and Cytotoxic Activity : The cytotoxic activity of ellagitannins generally increases with their oligomeric state. Macrocyclic oligomers like the dimer Oenothein B, the dimer Woodfordin C, and the trimer Woodfordin D have demonstrated significantly greater cytotoxicity against human oral tumor cell lines compared to monomeric compounds like gallic acid. nih.gov While dimers exhibit strong direct cytotoxicity, higher oligomers such as trimers and tetramers (e.g., Woodfordin D and Woodfordin F) often display superior host-mediated antitumor activities. semanticscholar.org This suggests a shift in the mechanism of action, from direct cell killing to the modulation of the host's immune response.

Antimicrobial Activity : The size of the ellagitannin molecule is also a key factor in its antimicrobial effects. Oligomeric ellagitannins have been found to be more effective at inhibiting the growth of bacteria like Escherichia coli and Clostridiales perfringens than their monomeric counterparts. nih.gov

Anthelmintic Activity : Research on the effects of ellagitannins against parasitic nematodes has shown that the inhibitory efficiency on larval exsheathment increases as the degree of oligomerization and molecular weight of the tannin rises. core.ac.uk

Protein Binding : The length of the oligomer chain has been shown to directly influence the tannin's affinity for proteins, a fundamental aspect of their biological activity. researchgate.net

Oligomeric StateRepresentative Compound(s)Primary Biological ModulationReference
MonomerGallic Acid, CorilaginWeak to moderate cytotoxicity and antimicrobial activity. nih.govnih.gov
DimerThis compound, Woodfordin C, Oenothein BStrong direct cytotoxicity, enzyme inhibition (Topoisomerase II), and pro-oxidant mediated apoptosis. mdpi.comnih.gov
TrimerWoodfordin D, Oenothein APotent host-mediated antitumor activity via immune modulation; high cytotoxic activity. nih.govsemanticscholar.org
Tetramer & HigherWoodfordin FEnhanced host-mediated antitumor effects and increased protein affinity. researchgate.net

The bioactivity of ellagitannins is strongly correlated with the number of hydroxyl groups present in the structure, especially those on pyrogallol-type motifs found in galloyl and related units. researchgate.net The HHDP group, formed by the oxidative coupling of two adjacent galloyl groups, imparts significant rigidity to the molecule. scielo.brtandfonline.com Further oxidation can lead to the formation of dehydrohexahydroxydiphenoyl (DHHDP) groups, while C-O bonding can create valoneoyl groups; both are critical structural features in many macrocyclic ellagitannins, including this compound's relatives. researchgate.net

The presence of multiple free galloyl groups has been linked to stronger antimicrobial activity against certain bacteria, such as S. aureus. nih.gov Conversely, the specific stereochemistry of the HHDP group and the configuration of the anomeric hydroxyl group in C-glycosidic ellagitannins can significantly impact their oxidative activity and protein precipitation capacity. researchgate.net The valoneoyl group, a key component in related compounds like Oenothein A, is considered critical for stabilizing the interactions between the tannin and its biological targets, such as proteins or DNA.

Structural Feature/SubstitutionImpact on Activity ProfileReference
Increased number of Galloyl/Hydroxyl groupsEnhances overall bioactivity, including antioxidant and antimicrobial effects. researchgate.net
Free Galloyl GroupsLinked to stronger antimicrobial activity against specific bacterial strains (e.g., S. aureus). nih.gov
Hexahydroxydiphenoyl (HHDP) UnitConfers structural rigidity. The stereochemistry (R vs. S configuration) influences oxidative activity. researchgate.netscielo.br
Valoneoyl GroupConsidered critical for stabilizing interactions with biological targets like enzymes and proteins.
Dehydrohexahydroxydiphenoyl (DHHDP) GroupRepresents further oxidation and contributes to the structural diversity and activity of complex oligomers. researchgate.net

Rational Design of this compound Derivatives for Targeted Mechanistic Investigations

The insights gained from SAR studies provide a foundation for the rational design of novel this compound derivatives. This approach involves the targeted chemical modification of the parent molecule to enhance a desired biological activity, improve selectivity, or probe its mechanism of action. While specific examples of rationally designed this compound derivatives are not extensively documented in the literature, the principles of this approach are well-established for other complex natural products. researchgate.netrsc.org

Rational drug design for a molecule like this compound would involve systematically altering key functional groups or structural motifs identified in SAR studies. researchgate.net For instance, derivatives could be synthesized with:

Modified Oligomeric Linkages : Altering the bonds that connect the monomeric units could influence the molecule's flexibility and spatial arrangement, potentially affecting its ability to bind to specific targets.

Systematic Changes in Substituents : The number and position of galloyl or HHDP groups could be modified to fine-tune the molecule's electronic and steric properties. For example, creating derivatives with more or fewer free hydroxyl groups could clarify their role in a specific biological process.

Introduction of Pharmacophores : Specific chemical moieties known to interact with a particular biological target (pharmacophores) could be incorporated into the this compound scaffold to direct its activity towards a desired pathway or enzyme. nih.gov

Such targeted modifications would allow researchers to create a library of this compound analogs, each designed to answer a specific question about its mechanism. For example, by removing or altering a specific functional group and observing a corresponding loss of activity, its importance can be confirmed. This approach moves beyond simple screening to a more deliberate, hypothesis-driven exploration of the molecule's therapeutic potential.

Mechanistic Investigations of Biological Activities of Woodfordin B

Elucidation of Antioxidant Mechanisms

The antioxidant capacity of Woodfordin B is a key aspect of its biological profile, contributing to its potential to counteract cellular damage induced by oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of chronic diseases. ijpsonline.com

While specific quantitative data for the free radical scavenging activity of isolated this compound is limited in publicly available research, studies on extracts of Woodfordia fruticosa, which contain this compound, demonstrate potent antioxidant effects. For instance, a methanolic extract of W. fruticosa flowers showed a strong capacity to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, with a half-maximal inhibitory concentration (IC50) of 1.86±0.16 µg/ml. ijpsonline.com The antioxidant activity of tannins like this compound is generally attributed to their polyphenolic structure. The numerous hydroxyl groups present in the molecule can donate hydrogen atoms to free radicals, thereby neutralizing them and breaking the chain reaction of oxidation.

Research on ethanolic extracts of Woodfordia fruticosa indicates a significant impact on endogenous antioxidant defense systems. In animal studies, treatment with the extract led to a notable increase in the activities of key antioxidant enzymes, including catalase, superoxide (B77818) dismutase, glutathione (B108866) reductase, and glutathione peroxidase. ijpsonline.comijpsonline.com These enzymes play a crucial role in detoxifying ROS within the cell. For example, superoxide dismutase converts the superoxide radical into hydrogen peroxide, which is then neutralized to water by catalase and glutathione peroxidase. By enhancing the activity of these enzymes, W. fruticosa extracts, likely in part due to their this compound content, help to mitigate the damaging effects of oxidative stress at a cellular level. ijpsonline.com The generation of ROS can lead to a state of cellular oxidative stress if not properly controlled. nih.gov Antioxidants like this compound are thought to impede this process by neutralizing free radicals. nih.gov

Dissection of Anti-inflammatory Mechanisms

Chronic inflammation is a contributing factor to a wide range of diseases. This compound, as a component of Woodfordia fruticosa, is implicated in the anti-inflammatory properties of the plant. The mechanisms underlying these effects involve the modulation of various signaling pathways and the inhibition of enzymes that play a key role in the inflammatory cascade.

The immunomodulatory effects of tannins closely related to this compound, such as oenothein B, have been studied more extensively. Oenothein B has been shown to activate several functions of phagocytes, which are key immune cells. mdpi.com This activation includes the induction of intracellular calcium ion (Ca2+) flux, the production of ROS, and the activation of nuclear factor-kappa B (NF-κB). mdpi.com NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for proinflammatory cytokines. While these findings for oenothein B provide a potential model, direct evidence for this compound's specific role in these pathways is still needed. Studies on Woodfordia fruticosa flower extracts have demonstrated immunomodulatory activity, showing inhibition of human complement activity and chemiluminescence generated by stimulated human polymorphonuclear leukocytes. researchgate.netresearchgate.net Furthermore, ethanolic extracts have been found to upregulate the levels of pro-inflammatory cytokines TNF-alpha and IL-6, as well as the anti-inflammatory cytokine IL-10, during the early phase of wound healing. researchgate.netresearchgate.net

Analysis of Antimicrobial Mechanisms

Extracts of Woodfordia fruticosa containing this compound have demonstrated broad-spectrum antimicrobial activity. researchgate.net The mechanisms by which tannins exert their antimicrobial effects are multifaceted. One proposed mechanism is the inhibition of microbial enzymes by binding to them. Tannins can also complex with metal ions that are essential for microbial metabolism. Furthermore, they can bind to the cell walls of bacteria, disrupting their integrity and function. Studies on Woodfordia fruticosa extracts have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net The ability of tannins to disrupt the cell membrane is considered a key factor in their antibacterial action. researchgate.net

Investigation of Antitumor/Anticancer Mechanisms

Macrocyclic ellagitannins, the class of compounds to which this compound belongs, have demonstrated significant antitumor properties. mdpi.comnih.gov While much of the specific mechanistic work has been performed on the closely related compounds Woodfordin C and Oenothein B, the findings provide a strong foundation for understanding the potential anticancer activities of this compound. mdpi.comcapes.gov.br

A primary mechanism by which many natural compounds exert anticancer effects is by inducing programmed cell death (apoptosis) and halting the cell division cycle in cancer cells. rsc.orgnih.gov Research on macrocyclic ellagitannins has shown that they are potent inducers of apoptosis. Studies on Oenothein B, Woodfordin C, and Woodfordin D revealed that they trigger apoptotic cell death in human oral squamous cell carcinoma and salivary gland tumor cell lines. mdpi.comclinicsinoncology.com This was confirmed by the observation of characteristic apoptotic markers, including DNA fragmentation and the cleavage of cytokeratin 18 by activated caspases. mdpi.comclinicsinoncology.com

Furthermore, another related compound, Woodfordin I, was found to suppress the proliferation of human chronic myelogenous leukemia K562 cells by inducing apoptosis through the intrinsic mitochondria-dependent pathway. mdpi.com While direct studies on this compound are pending, the consistent pro-apoptotic activity of its close structural analogs strongly suggests it may function similarly by activating cell death pathways in tumor cells. mdpi.comclinicsinoncology.com

One of the most well-defined anticancer mechanisms for this class of compounds is the inhibition of DNA topoisomerase II (topo-II). mdpi.com Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription; their inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. biomedpharmajournal.orgwikipedia.orgnih.gov

Extensive research has identified Woodfordin C as a powerful inhibitor of DNA topoisomerase II. mdpi.comdntb.gov.ua Its inhibitory potency in vitro was found to be significantly stronger than that of established chemotherapeutic drugs such as adriamycin and etoposide. mdpi.com Mechanistically, Woodfordin C was shown to primarily inhibit DNA synthesis, with less effect on RNA and protein synthesis, a mode of action similar to etoposide. mdpi.com This potent inhibition of a critical enzyme for DNA replication is a key contributor to its antitumor effect. mdpi.com Given the high degree of structural similarity between Woodfordin C and this compound, it is highly probable that this compound also functions as a DNA topoisomerase II inhibitor, though direct experimental verification is needed.

Table 2: Comparative In Vitro Antitumor Activity of Woodfordin C

This interactive table presents the 50% inhibitory concentration (IC50) values of Woodfordin C against various human tumor cell lines, compared to standard chemotherapeutic agents. Data sourced from a study on macrocyclic ellagitannins. mdpi.com

Compound PC-1 (Lung Carcinoma) IC50 (µg/mL) MKN 45 (Stomach Cancer) IC50 (µg/mL) KB (Oral Epidermoid) IC50 (µg/mL)
Woodfordin C 0.07 1.73 5.58
Adriamycin (Doxorubicin) 0.12 0.20 0.13

| Etoposide | 0.67 | 0.44 | 0.55 |

Intracellular signal transduction pathways, such as STAT3, Akt, and NF-κB, are critical regulators of cell survival, proliferation, and inflammation, and are often dysregulated in cancer. nih.govmdpi.comembopress.orgdovepress.com Targeting these pathways is a key strategy in modern cancer therapy. mdpi.com

While direct evidence of this compound modulating these specific pathways is not yet available, related macrocyclic ellagitannins have been shown to possess immunomodulatory effects, which are frequently mediated by these signaling cascades. mdpi.comresearchgate.net For example, Oenothein B is known to activate phagocyte functions and induce the production of proinflammatory cytokines, processes that can involve NF-κB activation. mdpi.com The antitumor effects of some tannins are believed to be dependent on a host-mediated immune response rather than direct cytotoxicity alone. capes.gov.br This suggests that compounds like this compound could potentially modulate the tumor microenvironment by influencing signaling pathways like NF-κB and STAT3 in immune cells, thereby enhancing the host's antitumor response. However, this remains a key area for future research to directly investigate the impact of this compound on these central signaling hubs.

Targeting Cellular Proteins and Enzymes Involved in Cell Proliferation and Survival

This compound, a macrocyclic ellagitannin, has demonstrated significant effects on the intricate cellular machinery that governs cell proliferation and survival. Its mechanisms of action often involve the modulation of key proteins and enzymes that are critical checkpoints in these pathways. A primary focus of research has been on its ability to induce apoptosis, or programmed cell death, in cancer cells. This is achieved, in part, by influencing the levels and activities of the B-cell lymphoma 2 (Bcl-2) family of proteins.

The Bcl-2 family consists of both anti-apoptotic members, such as Bcl-2 and Bcl-xL, and pro-apoptotic members, like Bax. The balance between these opposing factions dictates the cell's fate. In certain cancer cells, the overexpression of anti-apoptotic Bcl-2 proteins is a common survival mechanism. Research on a related compound, Woodfordin I, has shown that it can downregulate the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov This shift in the Bcl-2 family equilibrium disrupts the protection of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis. The altered balance allows for the release of cytochrome c from the mitochondria into the cytoplasm, which then triggers a cascade of caspase activation, ultimately leading to the dismantling of the cell. nih.gov

Specifically, the activation of caspase-9 and caspase-3 has been observed following treatment with Woodfordin I, while caspase-8, a key player in the extrinsic apoptotic pathway, remains inactive. nih.gov This indicates that the apoptotic signaling initiated by these compounds is primarily mediated through the intrinsic, mitochondria-dependent pathway. nih.gov Furthermore, studies on various hydrolyzable tannins, including macrocyclic ellagitannin oligomers like Woodfordin C and D, have shown their capacity to induce apoptosis characterized by DNA fragmentation and the cleavage of cytokeratin 18 by activated caspases. nih.gov

Beyond the Bcl-2 family, this compound and related compounds may also influence other proteins central to cell cycle control and proliferation. The retinoblastoma (RB) family of proteins, including RB1, RBL1/p107, and RBL2/p130, are crucial for repressing the expression of genes required for cell cycle progression. elifesciences.org Dysregulation of these proteins is a hallmark of cancer. While direct evidence linking this compound to the RB pathway is still emerging, the broad anti-proliferative effects of ellagitannins suggest that this is a plausible area for future investigation.

The following table summarizes the key cellular proteins and their roles in proliferation and survival that are potentially targeted by this compound and related compounds.

Protein/Protein FamilyFunction in Cell Proliferation & SurvivalPotential Effect of this compound/Related Compounds
Bcl-2 Family
Bcl-2, Bcl-xLAnti-apoptotic; inhibit cytochrome c release from mitochondria. thermofisher.comDownregulation of protein levels. nih.gov
BaxPro-apoptotic; promotes cytochrome c release. wikipedia.org
BADPro-apoptotic; inactivates Bcl-2 and Bcl-xL when dephosphorylated. wikipedia.org
Caspases
Caspase-9Initiator caspase in the intrinsic apoptotic pathway. nih.govActivation. nih.gov
Caspase-3Effector caspase that executes apoptosis. nih.govActivation. nih.gov
Retinoblastoma (RB) Family
RB1, p107, p130Tumor suppressors; repress cell cycle gene expression. elifesciences.org

Characterization of Enzyme Inhibitory Mechanisms

This compound exhibits a range of enzyme inhibitory activities, contributing to its diverse biological effects. The inhibition of specific enzymes can disrupt metabolic pathways, interfere with viral replication, and modulate hormone signaling. The mechanisms of inhibition are often reversible, involving non-covalent interactions between the inhibitor and the enzyme. biologynotesonline.com These interactions can be competitive, where the inhibitor vies with the substrate for the active site, or non-competitive, where it binds to an allosteric site, altering the enzyme's conformation and reducing its efficacy. biologynotesonline.comlibretexts.org

Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)

A significant area of investigation for this compound and related compounds is their ability to inhibit glycosidases, particularly α-glucosidase and α-amylase. isciii.es These enzymes are crucial for the digestion of carbohydrates. α-Amylase breaks down complex carbohydrates like starch into smaller oligosaccharides, which are then further hydrolyzed into monosaccharides, such as glucose, by α-glucosidase in the small intestine. primescholars.com The inhibition of these enzymes can slow down the rate of carbohydrate digestion and subsequent glucose absorption, which is a key strategy in managing postprandial hyperglycemia (the spike in blood sugar after a meal). researchgate.net

The inhibitory action of compounds like this compound on these enzymes is believed to be a result of their molecular structure, which allows them to bind to the active sites of the enzymes, preventing the substrate from binding. The presence of multiple hydroxyl groups and the complex macrocyclic structure of ellagitannins likely contribute to their potent inhibitory activity. Studies on various plant extracts rich in tannins have demonstrated significant inhibition of both α-amylase and α-glucosidase. isciii.es For instance, research on flavonoids, another class of polyphenols, has shown that structural features such as an unsaturated C ring and hydroxyl substitutions on the B ring enhance α-glucosidase inhibitory activity. nih.gov While specific IC50 values for this compound are not always readily available, the general class of ellagitannins is recognized for its potent glycosidase inhibitory effects. bas.bg

The table below provides an overview of the glycosidase enzymes and the impact of their inhibition.

EnzymeFunctionEffect of Inhibition by this compound/Related Compounds
α-Glucosidase Breaks down disaccharides and oligosaccharides into glucose in the small intestine. primescholars.comReduced rate of glucose absorption, potentially lowering postprandial blood glucose levels. researchgate.net
α-Amylase Initiates the digestion of complex carbohydrates (starch) into smaller sugars. isciii.esSlowed digestion of starch, leading to a more gradual release of glucose. nih.gov

Viral Enzyme Inhibition (e.g., Epstein-Barr Virus DNA Polymerase)

This compound and other ellagitannins have shown promise as inhibitors of viral enzymes, which are essential for the replication of viruses. One notable target is the DNA polymerase of the Epstein-Barr virus (EBV), a member of the herpesvirus family. bas.bg EBV is associated with several human diseases, including infectious mononucleosis and certain types of cancer. plos.org

The viral DNA polymerase is responsible for synthesizing new copies of the viral genome, a critical step in the virus's life cycle. mdpi.com By inhibiting this enzyme, compounds like this compound can effectively halt viral replication. The mechanism of inhibition is thought to involve the binding of the ellagitannin to the enzyme, likely interfering with its ability to interact with the DNA template or the nucleotide building blocks. Research has shown that other ellagitannins, such as oenothein B, effectively inhibit EBV DNA polymerase. bas.bg This suggests that the macrocyclic structure of these compounds is well-suited for interacting with the active site or allosteric sites on the viral polymerase.

The inhibition of viral enzymes represents a targeted approach to antiviral therapy, as these enzymes are often distinct from their host cell counterparts, minimizing potential side effects. The ability of this compound and related compounds to inhibit EBV DNA polymerase highlights their potential as leads for the development of new antiviral agents.

Steroidogenic Enzyme Inhibition (e.g., 5α-reductase, Aromatase)

This compound and its relatives also exhibit inhibitory activity against key enzymes involved in steroid hormone metabolism, namely 5α-reductase and aromatase. researchgate.net These enzymes play crucial roles in the production of potent androgens and estrogens, respectively, and their dysregulation is implicated in hormone-dependent conditions.

5α-Reductase is responsible for the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). DHT is a key driver of prostate growth, and its overproduction is a major factor in the development of benign prostatic hyperplasia (BPH) and prostate cancer. Inhibitors of 5α-reductase can therefore be effective in managing these conditions. nih.gov

Aromatase (CYP19) is a key enzyme in the biosynthesis of estrogens. It catalyzes the conversion of androgens (like testosterone) into estrogens (like estradiol). In postmenopausal women, aromatase activity in peripheral tissues is the main source of estrogen. Since many breast cancers are hormone-receptor-positive, meaning their growth is fueled by estrogen, aromatase inhibitors are a cornerstone of treatment for this disease. scispace.com

Oenothein B, a closely related macrocyclic ellagitannin, has been identified as an inhibitor of both 5α-reductase and aromatase. researchgate.net This dual inhibitory activity is particularly interesting from a therapeutic perspective. The mechanism of inhibition is likely competitive, with the ellagitannin molecule binding to the active site of the enzyme and preventing the natural steroid substrate from binding. The complex polyphenolic structure of these compounds may mimic certain features of the steroid substrates, allowing for effective binding.

The following table summarizes the key steroidogenic enzymes and the implications of their inhibition.

EnzymeFunctionImplication of Inhibition by this compound/Related Compounds
5α-Reductase Converts testosterone to the more potent dihydrotestosterone (DHT). nih.govPotential to reduce prostate growth in conditions like benign prostatic hyperplasia (BPH). researchgate.net
Aromatase (CYP19) Converts androgens to estrogens. scispace.comPotential to reduce estrogen levels, relevant for hormone-dependent breast cancers. researchgate.net

Computational Chemistry and Molecular Modeling Studies of Woodfordin B

Molecular Docking Simulations for Ligand-Target Interactions

Currently, there are no published molecular docking studies specifically focused on Woodfordin B. Such studies are crucial for predicting how a ligand like this compound might bind to a protein target.

Prediction of Binding Affinities and Active Site Residues

Without specific docking studies, there is no available data on the predicted binding affinities (often expressed as binding energy in kcal/mol) of this compound to any biological targets. Furthermore, the key amino acid residues that would form the active site for such interactions remain unidentified.

Elucidation of Molecular Interactions at Receptor Sites

Detailed molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and any receptor sites have not been elucidated through computational methods.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Dynamics

There is a lack of molecular dynamics (MD) simulation studies involving this compound. MD simulations would provide valuable insights into the flexibility and conformational changes of this compound both in isolation and when bound to a protein target. The dynamics of a potential this compound-protein complex, which could reveal the stability of the interaction over time, remain unexplored.

Quantum Mechanics (QM) and Hybrid QM/MM Calculations for Reaction Mechanism Insights

No quantum mechanics (QM) or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations have been reported for this compound. These advanced computational techniques are often employed to study the intricate details of chemical reaction mechanisms at an electronic level. For this compound, such studies could, for instance, shed light on its metabolism or its mechanism of action if it acts as an enzyme inhibitor. The absence of this research means that the electronic basis for its reactivity and potential transformations is not computationally characterized.

Machine Learning Applications in Structure-Activity Prediction and NMR Chemical Shift Analysis

The application of machine learning (ML) models to predict the structure-activity relationships (SAR) of this compound has not been documented. ML could be a powerful tool to predict the biological activity of derivatives of this compound based on their structural features. Similarly, while ML is increasingly used for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts to aid in structure elucidation, no such specific analysis for this compound is available in the literature.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A comprehensive in silico prediction of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound has not been published. These predictions are vital in early-stage drug discovery to assess the druglikeness of a compound. The table below illustrates the types of ADME parameters that are typically predicted using computational tools, for which there is currently no specific data for this compound.

Table 1: Commonly Predicted ADME Properties (Data for this compound Not Available)

Property Category Specific Parameter Predicted Value
Absorption Human Intestinal Absorption -
Caco-2 Permeability -
Distribution Plasma Protein Binding -
Blood-Brain Barrier Penetration -
Metabolism Cytochrome P450 Inhibition (e.g., CYP2D6, CYP3A4) -
Excretion Total Clearance -
Toxicity hERG Inhibition -

Future Directions and Emerging Research Avenues for Woodfordin B

Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics Profiling

The comprehensive understanding of Woodfordin B's in vivo fate necessitates the development of highly sensitive and specific analytical methods. Future research will likely focus on advanced hyphenated techniques for the trace analysis of this compound and its metabolites in complex biological matrices. Techniques such as ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) and tandem mass spectrometry (LC-MS/MS) are pivotal for achieving the required sensitivity and selectivity for pharmacokinetic studies. nih.gov

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, presents a powerful tool for elucidating the broader biological impact of this compound. mdpi.comnih.gov Untargeted metabolomic profiling using platforms like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy can reveal global changes in the metabolome following exposure to this compound. nih.govtilburguniversity.edu This approach can help identify novel biomarkers of efficacy and provide insights into its mechanism of action by mapping the metabolic pathways it influences. nih.govmdpi.com The integration of metabolomics data with other 'omics' datasets will be crucial for a holistic understanding of this compound's biological effects.

Table 1: Advanced Analytical Techniques for this compound Research

TechniqueApplicationPotential Insights
UHPLC-HRMSTrace analysis of this compound and its metabolites in biological samples.Pharmacokinetic profiling, bioavailability, and metabolic fate.
LC-MS/MSTargeted quantification of this compound and known metabolites.Precise measurement of compound levels for dose-response studies.
NMR SpectroscopyUntargeted metabolomic profiling of biofluids and tissues.Global metabolic changes, identification of affected pathways.
LC-MS-based MetabolomicsComprehensive analysis of a wide range of metabolites.Biomarker discovery and mechanistic elucidation.

Comprehensive Elucidation of Enzymatic Biosynthetic Pathways and Genetic Regulation

Unraveling the complete biosynthetic pathway of this compound is a fundamental step towards its sustainable production through metabolic engineering and synthetic biology approaches. nih.govnih.govresearchgate.net While the general outline of tannin biosynthesis is understood to originate from the phenylpropanoid pathway, the specific enzymes and intermediates leading to the complex dimeric structure of this compound remain to be fully characterized. nih.govmdpi.com Future research will involve the identification and functional characterization of key enzymes such as cytochrome P450 monooxygenases, oxidoreductases, and glycosyltransferases that are likely involved in its formation. nih.gov

The regulation of this compound biosynthesis is expected to be under complex genetic control, involving a network of transcription factors. nih.govnih.gov Families of transcription factors, such as MYB, bHLH, and WD40 proteins, are known to regulate the expression of genes in the flavonoid and proanthocyanidin (B93508) pathways and are likely to play a similar role in this compound biosynthesis. nih.govmdpi.com Understanding this regulatory network will be essential for developing strategies to enhance the production of this compound in its native plant species or in heterologous systems.

Rational Design and Synthesis of Novel this compound Analogs with Optimized Biological Activities

While this compound exhibits a range of interesting biological activities, the rational design and synthesis of novel analogs offer the potential to create compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.govmdpi.comresearchgate.netmdpi.com By modifying the core structure of this compound, researchers can explore structure-activity relationships (SAR) to identify the key functional groups responsible for its biological effects.

Synthetic strategies may involve the modification of existing functional groups, the introduction of new substituents, or the alteration of the macrocyclic ring structure. These modifications can be guided by computational modeling and docking studies to predict the binding affinity of the analogs to their molecular targets. nih.gov The goal is to develop a library of this compound analogs that can be screened for enhanced activities, such as increased anticancer or anti-inflammatory effects, with reduced off-target effects.

Table 2: Strategies for the Development of this compound Analogs

StrategyRationaleDesired Outcome
Modification of hydroxyl groupsAltering solubility and hydrogen bonding potential.Improved bioavailability and target binding.
Introduction of halogen atomsEnhancing membrane permeability and metabolic stability.Increased cellular uptake and in vivo half-life.
Alteration of the macrocyclic ring sizeModifying conformational flexibility and target interaction.Enhanced potency and selectivity.
Synthesis of simplified analogsReducing synthetic complexity while retaining key pharmacophores.More accessible compounds for further development.

Exploration of Synergistic Interactions with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising area of research for this compound. mdpi.comnih.govresearchgate.netgenesispub.org Investigating the synergistic interactions between this compound and other bioactive compounds, including conventional drugs, could lead to more effective therapeutic strategies. nih.gov

These interactions can be pharmacodynamic, where the compounds act on different targets within the same or complementary pathways, or pharmacokinetic, where one compound influences the absorption, distribution, metabolism, or excretion of the other. mdpi.comgenesispub.org For instance, this compound could potentially enhance the efficacy of chemotherapeutic agents by inhibiting drug resistance mechanisms or by sensitizing cancer cells to apoptosis. Rigorous in vitro and in vivo studies are needed to identify and characterize these synergistic combinations and to elucidate their underlying mechanisms. nih.gov

Application of Systems Biology and Omics Technologies for Holistic Mechanistic Understanding

A holistic understanding of the complex biological effects of this compound requires a systems biology approach, integrating data from multiple 'omics' technologies. jbei.orgnih.govgriffith.edu.aunih.govresearchgate.net This approach moves beyond a single-target focus to a network-level view of how this compound influences cellular processes.

By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct comprehensive models of the molecular pathways modulated by this compound. nih.gov For example, transcriptomic analysis can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can map the resulting changes in metabolic fluxes. nih.gov This integrated 'multi-omics' approach will be instrumental in deciphering the intricate mechanisms of action of this compound, identifying its primary and secondary targets, and ultimately guiding its development as a therapeutic agent. griffith.edu.auresearchgate.net

Q & A

Q. What are the validated protocols for isolating and purifying Woodfordin B from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol/water mixtures), followed by chromatographic techniques such as HPLC or column chromatography with silica gel. Purity should be confirmed via NMR (¹H/¹³C) and mass spectrometry (HRMS). For reproducibility, document solvent ratios, column dimensions, and elution gradients in detail .

Q. How can researchers establish baseline bioactivity profiles for this compound in vitro?

Methodological Answer: Use cell-based assays (e.g., cytotoxicity via MTT assay) with standardized cell lines (e.g., HeLa or RAW 264.7 macrophages). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across three independent replicates. Dose-response curves (0.1–100 µM) are critical for calculating IC₅₀ values .

Q. What spectral data are essential for characterizing this compound’s structure?

Methodological Answer: High-resolution mass spectrometry (HRMS) for molecular formula, ¹H/¹³C NMR for functional groups, and 2D NMR (COSY, HSQC, HMBC) for connectivity. Compare data with existing literature to confirm identity. Discrepancies in peak assignments require re-isolation or alternative solvents to rule out degradation .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be resolved?

Methodological Answer: Perform systematic reviews (following Cochrane Handbook guidelines) to aggregate data from disparate studies. Use sensitivity analysis to identify confounding variables (e.g., cell type, solvent used). If contradictions persist, design comparative experiments under standardized conditions, documenting batch-to-batch variability in compound purity .

Q. What strategies optimize in vivo pharmacokinetic studies of this compound?

Methodological Answer: Use LC-MS/MS for plasma concentration analysis in rodent models. Administer via intravenous and oral routes to calculate bioavailability. Include tissue distribution studies (e.g., liver, kidneys) and monitor metabolites via UPLC-QTOF. Ethical approval must detail animal welfare protocols and sample size justification .

Q. How can computational modeling enhance understanding of this compound’s molecular interactions?

Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., NF-κB). Validate simulations with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Document force fields and software parameters to ensure reproducibility .

Q. What statistical approaches are suitable for analyzing dose-dependent synergistic effects of this compound in combination therapies?

Methodological Answer: Use Chou-Talalay’s combination index (CI) method with CompuSyn software. Design experiments with fixed-ratio combinations (e.g., 1:1, 1:5) and analyze synergy via CI < 1. Include confidence intervals and ANOVA for inter-group comparisons .

Data Management & Reproducibility

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

Methodological Answer: Follow Beilstein Journal guidelines: include detailed methods in supplementary materials (solvent suppliers, instrument models, software versions). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo .

Q. What criteria validate the authenticity of this compound samples in multi-institutional studies?

Methodological Answer: Share reference standards (e.g., certified NMR spectra) across labs. Perform cross-validation via blinded analysis and inter-laboratory comparisons. Publish raw data (e.g., chromatograms, spectral peaks) in open-access formats .

Contradictory Data Analysis Framework

Q. How to address discrepancies in reported IC₅₀ values for this compound across studies?

Methodological Answer:

  • Step 1 : Catalog variables (cell viability assay type, incubation time, solvent used).
  • Step 2 : Conduct meta-regression to identify influential factors (e.g., DMSO concentration >0.1% may alter results).
  • Step 3 : Replicate extreme outliers under controlled conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.